2-[3-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide
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Overview
Description
2-[3-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide is a complex organic compound with a unique structure that combines an indole core with a chlorophenyl group and a diethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide typically involves multiple steps, starting with the preparation of the indole core. The indole can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Next, the chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the indole derivative. The carbamoyl group is then added via a reaction with an isocyanate, forming the carbamoyl intermediate.
Finally, the diethylacetamide moiety is attached through an acylation reaction, where the carbamoyl intermediate reacts with diethylamine and acetic anhydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
2-[3-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)acetic acid: Shares a similar structure but lacks the indole core and diethylacetamide moiety.
2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)acetic acid: Similar structure with a different position of the chlorine atom on the phenyl ring.
Uniqueness
2-[3-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide is unique due to its combination of an indole core, chlorophenyl group, and diethylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[3-[2-(3-chloroanilino)-2-oxoethyl]sulfanylindol-1-yl]-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2S/c1-3-25(4-2)22(28)14-26-13-20(18-10-5-6-11-19(18)26)29-15-21(27)24-17-9-7-8-16(23)12-17/h5-13H,3-4,14-15H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJZASCZXNQDJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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